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Compound of Interest

Compound Name:
2-(4-Aminophenyl)-2-

methylpropanoic acid

CAS No.: 36402-24-1

Cat. No.: B2843000

Get Quote

Executive Summary & Chemical Identity
2-(4-Aminophenyl)-2-methylpropanoic acid (also known as 4-amino-α,α-

dimethylphenylacetic acid) is a bifunctional building block featuring a sterically hindered

carboxylic acid and a primary aromatic amine. It serves as the "A-ring" precursor in the

synthesis of second-generation anti-androgens.[1] Its purity is critical, as the gem-dimethyl

moiety prevents metabolic racemization, a key feature of the final drug pharmacophore.[1][2]
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Property Detail

CAS Number 36402-24-1

IUPAC Name 2-(4-Aminophenyl)-2-methylpropanoic acid

Molecular Formula C₁₀H₁₃NO₂

Molecular Weight 179.22 g/mol

Structure p-H₂N-C₆H₄-C(CH₃)₂-COOH

Role Key intermediate for Enzalutamide (MDV3100)

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR analysis is the primary method for structural validation, specifically to confirm the gem-

dimethyl substitution and the para-substitution pattern of the aromatic ring.

Experimental Protocol (¹H NMR)
Solvent: DMSO-d₆ is preferred over CDCl₃ due to the zwitterionic nature of the amino-acid

functionality, which limits solubility in non-polar solvents.

Concentration: 10–15 mg in 0.6 mL solvent.

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.[1][2]

¹H NMR Spectral Data (DMSO-d₆, 400 MHz)
The spectrum is characterized by a distinct AA'BB' aromatic system and a strong singlet for the

equivalent methyl groups.[1][2]
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Shift (δ, ppm) Multiplicity Integral Assignment
Structural
Insight

12.0 – 12.5 Broad Singlet 1H –COOH

Carboxylic acid

proton

(exchangeable).

Often very broad

or invisible

depending on

water content.[1]

[2]

7.05
Doublet (J ≈ 8.5

Hz)
2H

Ar-H (meta to

NH₂)

Protons adjacent

to the quaternary

carbon.[2]

Deshielded by

the alkyl/acid

group.[1][2]

6.50
Doublet (J ≈ 8.5

Hz)
2H

Ar-H (ortho to

NH₂)

Protons adjacent

to the amino

group.[2] Upfield

shift due to

resonance

donation from

Nitrogen.[1][2]

4.8 – 5.2 Broad Singlet 2H –NH₂

Primary amine

protons.[1][2]

Chemical shift

varies with

concentration

and temperature.

[1][2][3]

1.42 Singlet 6H –C(CH₃)₂– Gem-dimethyl

group. Key

indicator of

successful
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alkylation at the

α-position.

¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)
Shift (δ, ppm) Type Assignment

177.8 Quaternary (C=O) Carboxylic acid carbonyl.

147.5 Quaternary (Ar-C)
Aromatic carbon attached to

the Amine (Ipso-NH₂).

132.0 Quaternary (Ar-C)
Aromatic carbon attached to

the alkyl group (Ipso-C(CH₃)₂).

127.5 Methine (CH)
Aromatic carbons meta to the

amine.[1][2]

113.8 Methine (CH)
Aromatic carbons ortho to the

amine (shielded).[1][2]

45.2 Quaternary (Alkyl)

The quaternary α-carbon

connecting the ring, acid, and

methyls.[2]

26.1 Methyl (CH₃)
Equivalent methyl carbons.[1]

[2]

Infrared (IR) Spectroscopy
IR spectroscopy is utilized primarily for "fingerprinting" in Quality Control (QC) to detect the

presence of the free amine and carboxylic acid functionalities.[1][2]

Key Absorption Bands (KBr Pellet)
3350 & 3440 cm⁻¹ (N-H Stretch): Distinct doublet characteristic of a primary amine (–NH₂).

[1][2]

2500–3000 cm⁻¹ (O-H Stretch): Very broad, jagged absorption band typical of carboxylic

acid dimers (O-H[2]···O hydrogen bonding).[1][2]
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1690–1710 cm⁻¹ (C=O[2] Stretch): Strong carbonyl stretch.[1][2] This band may shift to

~1600 cm⁻¹ if the sample exists as a zwitterion (carboxylate –COO⁻).[1][2]

1620 cm⁻¹ (N-H Bend): Scissoring vibration of the primary amine.[1][2]

1515 cm⁻¹ (Ar-C=C): Aromatic ring breathing mode, often enhanced by the polar

substituents.[2]

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides a fragmentation pattern useful

for impurity tracking.[1][2]

Ionization Mode: ESI (+)
Molecular Ion: [M+H]⁺ = 180.1 m/z[2][4]

Adducts: [M+Na]⁺ = 202.1 m/z (common in ESI).[1][2]

Fragmentation Pathway
The fragmentation is dominated by the stability of the benzylic carbocation and the loss of the

carboxylic acid group.[1][2]

Parent Ion:m/z 180 (Protonated)[1][2]

Primary Loss: Loss of HCOOH (Formic acid equivalent) or CO + H₂O from the acid moiety.

[1][2]

Base Peak: Often the stabilized carbocation [H₂N-Ph-C(CH₃)₂]⁺ at m/z 134.[2]

MS Fragmentation Logic Diagram
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Figure 1: Predicted ESI(+) Fragmentation Pathway for 2-(4-Aminophenyl)-2-methylpropanoic Acid
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[6]
Synthesis & Characterization Workflow
In a drug development context, this intermediate is typically synthesized via the hydrolysis of

the corresponding amino-nitrile or by alkylation of a phenylacetic acid derivative.[1]

Characterization Workflow Diagram

Figure 2: Analytical Workflow for Intermediate Validation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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